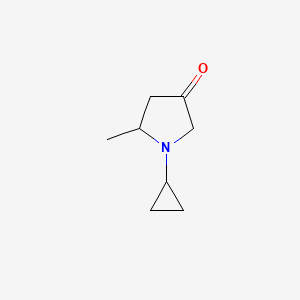

1-Cyclopropyl-5-methylpyrrolidin-3-one

描述

属性

IUPAC Name |

1-cyclopropyl-5-methylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-6-4-8(10)5-9(6)7-2-3-7/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLOEXHFYNRNTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CN1C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275674 | |

| Record name | 3-Pyrrolidinone, 1-cyclopropyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384429-05-3 | |

| Record name | 3-Pyrrolidinone, 1-cyclopropyl-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinone, 1-cyclopropyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation via Donor–Acceptor Cyclopropane Ring-Opening and Lactamization

A prominent approach involves the use of donor–acceptor (DA) cyclopropanes, which undergo Lewis acid-catalyzed ring-opening with primary amines, followed by intramolecular cyclization (lactamization) to form substituted pyrrolidin-2-ones, including 1-substituted variants.

-

- DA cyclopropanes bearing suitable substituents are reacted with cyclopropylamine or other primary amines.

- A Lewis acid (e.g., nickel perchlorate) initiates ring-opening of the cyclopropane.

- The opened intermediate undergoes intramolecular cyclization to form the pyrrolidinone ring.

- Post-reaction modifications such as alkaline saponification and thermolysis remove ester groups if present, yielding the target pyrrolidinone.

-

- Typically performed in toluene under reflux.

- Use of acetic acid (2 equivalents) promotes cyclization.

- One-pot procedures integrating ring-opening, cyclization, and dealkoxycarbonylation steps improve practicality.

-

- Moderate to good yields (30–50%) are reported for analogous pyrrolidinones in one-pot sequences.

- Diastereomeric mixtures may form if ester groups are present at the 3-position, requiring further purification.

This method is advantageous due to its one-pot nature and the ability to incorporate various amines, including cyclopropylamine, to afford 1-cyclopropyl substitution.

Cascade Reactions from N-Substituted Piperidines

Another synthetic pathway involves oxidative cascade reactions starting from N-substituted piperidines, which undergo ring contraction and functional group transformations to yield pyrrolidin-2-ones.

-

- Oxidative ring contraction of the piperidine ring forms pyrrolidine-2-carbaldehyde intermediates.

- Subsequent oxidation, decarboxylation, and lactamization steps lead to pyrrolidin-2-one derivatives.

- Selective introduction of substituents such as methyl groups at the 5-position is feasible by choosing appropriately substituted piperidines.

-

- Use of copper(II) acetate, potassium iodide, Oxone, and oxygen atmosphere.

- Mild temperatures (~80 °C) in acetonitrile solvent.

- Additives like DMAP enhance reaction efficiency.

-

- Yields range from moderate to good (50–60%) depending on substrate substitution.

- Functional groups on the piperidine ring are well tolerated, allowing for methyl substitution at the 5-position.

| Parameter | Typical Conditions | Outcome | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidative cascade | Cu(OAc)2, KI, Oxone, O2, DMAP, CH3CN, 80°C | Pyrrolidin-3-one formation with 5-methyl substitution | 53–61 |

This method enables selective synthesis of 1-substituted and 5-substituted pyrrolidinones, including the target 1-cyclopropyl-5-methylpyrrolidin-3-one, by tailoring the piperidine precursor.

Functionalization of Pyrrolidinone Precursors

Direct alkylation or substitution on pyrrolidin-3-one cores is also a viable route:

-

- Introduction of the cyclopropyl group at the nitrogen atom can be achieved via nucleophilic substitution using cyclopropyl halides under basic conditions.

- Transition-metal catalysis (e.g., palladium-catalyzed cross-coupling) may be employed to improve selectivity and yield.

- Anhydrous and inert atmosphere conditions are preferred to prevent side reactions.

-

- The methyl group at the 5-position can be introduced through alkylation of the corresponding 5-unsubstituted pyrrolidin-3-one using methylating agents.

- Alternatively, starting from 5-methyl substituted precursors (e.g., 5-methylpyrrolidin-3-one) followed by N-cyclopropylation is a strategic approach.

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| N-Cyclopropylation | Cyclopropyl bromide, base (e.g., NaH), DMF, inert atmosphere | N-cyclopropylpyrrolidin-3-one | Variable | Requires dry conditions |

| 5-Methylation | Methyl iodide or methyl triflate, base | 5-Methylpyrrolidin-3-one | Variable | May require protection of N |

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| DA Cyclopropane ring-opening + lactamization | DA cyclopropane, cyclopropylamine, Ni(ClO4)2, toluene reflux, AcOH | One-pot, mild conditions, versatile amine scope | Moderate yields, diastereomer formation | 30–45 |

| Oxidative cascade from N-substituted piperidines | Cu(OAc)2, KI, Oxone, O2, DMAP, CH3CN, 80°C | Selective, functional group tolerance | Requires oxidants, moderate reaction time | 50–60 |

| Direct N-cyclopropylation and 5-methylation | Cyclopropyl halides, methylating agents, bases, anhydrous solvents | Straightforward, modular | Sensitive to moisture, possible side reactions | Variable |

Research Findings and Practical Considerations

The one-pot DA cyclopropane ring-opening method has been demonstrated to be practical for synthesizing 1-alkyl-5-arylpyrrolidones and can be adapted for cyclopropyl substitution with optimization of amine partners and reaction conditions.

Oxidative cascade reactions provide an elegant route to selectively functionalized pyrrolidinones, including 5-methyl derivatives, with good functional group tolerance and moderate to good yields.

Direct alkylation methods require careful control of reaction conditions to avoid over-alkylation or ring opening, and often necessitate inert atmospheres and anhydrous solvents for optimal results.

Purification typically involves recrystallization or chromatographic techniques to separate diastereomers and remove side products.

This comprehensive analysis of preparation methods for this compound integrates diverse synthetic strategies, highlighting the advantages and challenges of each approach. The choice of method depends on available starting materials, desired scale, and purity requirements. The ring-opening/lactamization and oxidative cascade methods stand out for their efficiency and adaptability in producing this compound with good selectivity and reasonable yields.

化学反应分析

Types of Reactions: 1-Cyclopropyl-5-methylpyrrolidin-3-one undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

Chemistry

CPMP serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is utilized in various organic reactions, enhancing the development of new chemical entities.

Biology

In biological research, CPMP is studied for its potential interactions with biomolecules. Its structure allows it to act as an enzyme inhibitor or receptor modulator, influencing critical cellular pathways such as signal transduction and gene expression.

Medicine

The compound shows promise in drug discovery and development due to its potential therapeutic applications. Research has focused on its role in treating conditions associated with enzyme dysregulation and inflammation.

Industry

In industrial contexts, CPMP is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for developing new materials.

Case Study 1: Enzyme Inhibition

A study demonstrated that CPMP significantly inhibited sphingosine kinases at micromolar concentrations. This inhibition resulted in decreased levels of sphingosine-1-phosphate (S1P) in cultured cells, suggesting potential therapeutic applications in diseases linked to S1P signaling dysregulation.

Case Study 2: Anti-inflammatory Activity

In models of inflammatory bowel disease (IBD), CPMP was shown to inhibit the fractalkine-CX3CR1 pathway, which plays a critical role in immune cell infiltration during inflammation. This finding indicates that CPMP could be beneficial for treating IBD by modulating immune responses.

作用机制

The mechanism of action of 1-Cyclopropyl-5-methylpyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by modulating the activity of enzymes or receptors, influencing cellular processes such as signal transduction, gene expression, or metabolic pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.

相似化合物的比较

Structural and Functional Group Comparisons

The table below summarizes key structural differences and similarities between 1-cyclopropyl-5-methylpyrrolidin-3-one and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Groups |

|---|---|---|---|---|

| This compound | C₈H₁₃NO | 139.2 | 1-cyclopropyl, 5-methyl | Ketone (lactam) |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C₇H₉NO₃ | 155.15 | 1-methyl, 3-carboxylic acid | Ketone, carboxylic acid |

| 1-Cyclopropylpyrrolidin-3-amine | C₇H₁₄N₂ | 126.2 | 1-cyclopropyl, 3-amine | Amine |

Key Observations :

- Functional Groups : The ketone in this compound acts as a hydrogen bond acceptor, whereas the carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid introduces acidity and polarity. The amine in 1-cyclopropylpyrrolidin-3-amine confers basicity and hydrogen-bonding capacity.

- The methyl group in the target compound increases lipophilicity relative to the carboxylic acid derivative.

Physicochemical Properties

- Lipophilicity : The methyl group in this compound likely increases logP compared to the polar carboxylic acid analog. This enhances membrane permeability, a critical factor in drug absorption.

- Solubility : The carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid (pKa ~4–5) improves aqueous solubility at physiological pH, whereas the target compound’s solubility is governed by the ketone and alkyl groups.

- Reactivity : The lactam ring in the target compound is less reactive than the amine in 1-cyclopropylpyrrolidin-3-amine, which may undergo nucleophilic reactions or form salts.

生物活性

Overview

1-Cyclopropyl-5-methylpyrrolidin-3-one (CAS No. 1384429-05-3) is a cyclic organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

The structure of this compound consists of a five-membered pyrrolidine ring substituted with a cyclopropyl group and a methyl group. Its unique configuration allows it to participate in various chemical reactions, including:

- Reduction : Can be reduced using agents like lithium aluminum hydride (LiAlH4).

- Substitution : Capable of undergoing nucleophilic substitutions, which may modify its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate cellular processes, including:

- Signal Transduction : Influencing pathways that regulate cellular responses.

- Gene Expression : Affecting the transcriptional activity of genes associated with various biological functions.

Inhibition Studies

Recent studies have investigated the inhibitory effects of this compound on sphingosine kinases (SphK1 and SphK2), which are implicated in several pathologies, including cancer and inflammation. Although some derivatives of pyrrolidine compounds showed promising results as SphK inhibitors, the specific activity of this compound remains to be fully elucidated .

Case Studies

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Pyrrolidine | Five-membered ring | Basic amine properties |

| Pyrrolidin-2-one | Carbonyl at position 2 | Varies; some derivatives show activity |

| Cyclopropyl derivatives | Cyclopropyl substituent | Potential enzyme inhibitors |

The presence of the cyclopropyl group in this compound enhances its chemical reactivity and may contribute to unique biological interactions compared to its analogs.

常见问题

Q. What are the recommended methods for synthesizing 1-cyclopropyl-5-methylpyrrolidin-3-one with high purity?

- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pyrrolidinone precursors. For example, cyclopropyl groups can be introduced using cyclopropanation reagents (e.g., diazomethane derivatives) under controlled conditions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the compound from byproducts like unreacted amines or ketones. Reaction efficiency can be monitored using TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .

- Key Data Table :

| Method | Yield (%) | Purity (HPLC) | Key Reagents | Reference |

|---|---|---|---|---|

| Alkylation | 65–75 | ≥95% | Cyclopropyl bromide, K₂CO₃ | |

| Ultrasound-assisted | 80–85 | ≥98% | Trifluoroacetone, Pd catalyst |

Q. How should researchers handle this compound safely in the lab?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. Avoid skin contact, as related pyrrolidinone derivatives may cause irritation . In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Store at 2–8°C under nitrogen to prevent degradation. Conduct regular air monitoring if handling powdered forms .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows cyclopropyl protons at δ 0.8–1.2 ppm and pyrrolidinone carbonyl at ~170 ppm in ¹³C NMR.

- Mass Spectrometry : HRMS-ESI (m/z [M+H]+) confirms molecular weight (C₈H₁₃NO = 139.17). Compare with theoretical values using tools like NIST Chemistry WebBook .

- IR : Strong carbonyl stretch at ~1680–1700 cm⁻¹ .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the cyclopropane ring in this compound?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to model ring strain and bond dissociation energies. The cyclopropane ring’s stability under acidic/basic conditions can be predicted via transition-state modeling. Compare results with experimental data (e.g., hydrolysis rates in pH 7–9 buffers). Software like Gaussian or ORCA is recommended .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Variable Control : Replicate reactions under identical conditions (solvent purity, temperature gradients).

- Data Cross-Validation : Use orthogonal analytical methods (e.g., HPLC vs. NMR integration) to confirm yields.

- Case Study : Discrepancies in ultrasound-assisted synthesis (75% vs. 85% yields) may arise from cavitation efficiency differences; optimize by standardizing sonicator power output .

Q. How does the methyl group at position 5 influence the compound’s tautomeric equilibria?

- Methodological Answer : Conduct dynamic NMR studies in DMSO-d₆ to observe tautomerization rates. Compare with 5-H analogs. Theoretical studies (MD simulations) can map energy barriers between enol and keto forms. Experimental data may show shifted carbonyl peaks in IR due to steric effects from the methyl group .

Data Contradiction Analysis

Example Issue : Conflicting reports on the compound’s solubility in polar solvents.

- Resolution :

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。